molecular formula C17H20N2O B164367 雷马西酰胺 CAS No. 128298-28-2

雷马西酰胺

货号 B164367
CAS 编号: 128298-28-2
分子量: 268.35 g/mol
InChI 键: YSGASDXSLKIKOD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Remacemide is most commonly synthesized as the salt remacemide hydrochloride . There has been some investigation into other remacemide salts and their crystals, as different remacemide salts might taste more pleasant or have a solubility more suitable for a pediatric suspension formulation .


Molecular Structure Analysis

The molecular formula of Remacemide is C17H20N2O . The average mass is 268.353 Da and the monoisotopic mass is 268.157562 Da .


Physical And Chemical Properties Analysis

Remacemide has a molecular formula of C17H20N2O . The average mass is 268.353 Da and the monoisotopic mass is 268.157562 Da .

科学研究应用

亨廷顿病研究

Kieburtz et al. (1996) 进行的一项研究探讨了雷马西酰胺对亨廷顿病的影响。他们发现它耐受性良好,并显示在亨廷顿病患者中进一步研究的潜力。

非人灵长类动物的神经发育

Popke et al. (2001) 进行的关于非人灵长类动物的研究表明雷马西酰胺可能会影响学习能力,暗示其对认知和行为发育的影响。

帕金森病治疗

Shoulson et al. (2001) 进行的一项研究调查了雷马西酰胺作为帕金森病治疗药物的安全性和耐受性,显示其具有改善症状的潜力。

癫痫治疗

Mawer et al. (1999) 进行的涉及通过调整卡马西平剂量与雷马西酰胺的研究突出了雷马西酰胺作为抗癫痫药物的潜力。

抗惊厥特性

Hu and Davies (1995) 进行的研究展示了雷马西酰胺的抗惊厥特性,特别是其对NMDA受体复合物的影响。

心肺旁路手术期间的神经保护

Arrowsmith等人(1998年)进行了一项 study,暗示雷马西酰胺可能在心脏手术期间保护缺血性脑损伤。

遗传性癫痫模型的影响

Nehlig和Boehrer(2003年)在他们的 research 中展示了雷马西酰胺对遗传性癫痫模型的显著影响。

认知行为影响

Popke et al. (2001) 进行的另一项研究突出了雷马西酰胺对非人灵长类动物认知行为表现的差异影响。

癫痫附加治疗

Chadwick等人(2002年)调查了雷马西酰胺作为癫痫的 add-on therapy,指出其剂量相关的疗效。

癫痫治疗中的代谢特性

Palmer等人(1992年)探讨了雷马西酰胺代谢物在癫痫治疗中的 biological profile

中风治疗

Dyker和Lees(1999年)评估了雷马西酰胺在急性缺血性中风患者中的 safety and tolerability

癫痫状态诱导的神经元损伤

Halonen、Nissinen和Pitkänen(1999年)发现雷马西酰胺对大鼠癫痫诱导的神经元损伤具有 neuroprotective effect

辅酶Q10和亨廷顿病

clinical trial 在2001年评估了雷马西酰胺对亨廷顿病进展的影响。

抗癫痫疗效和耐受性

Jones等人(2002年)研究了雷马西酰胺作为癫痫辅助治疗的 efficacy and tolerability

癫痫中的神经化学作用

Leach等人(1997年)研究了雷马西酰胺代谢物在癫痫治疗中的 neurochemical actions

临床应用概述

Schachter和Tarsy(2000年)提供了雷马西酰胺临床应用和潜力的 overview

帕金森病的单药疗法

randomized controlled trial 在2000年探讨了雷马西酰胺作为帕金森病的单药疗法。

对癫痫样突发放电的影响

Santangeli等人(2002年)研究了雷马西酰胺对大鼠海马切片中癫痫样突发放电的 differential effects

抗癫痫药物特性

Davies(1997年)讨论了雷马西酰胺作为 novel antiepileptic agent 的特性。

脑外伤治疗

Smith等人(1997年)评估了雷马西酰胺对大鼠脑外伤后的 cortical lesion volume

作用机制

Remacemide binds weakly and noncompetitively to the ionic channel site of the NMDA receptor complex . It also has sodium channel blocking properties .

安全和危害

Remacemide has been found to cause dizziness and nausea . The median toxic dose of remacemide for neural impairment tests in mice is 5.6 mg/kg . Its estimated median lethal dose is about 927.3 mg/kg in mice . It has a favorable therapeutic index of 28.1 in mice .

未来方向

Given the modest effect on seizure frequency and significant withdrawal rate, it is unlikely that remacemide will be further developed as an antiepileptic drug . Although no such statement has been made about remacemide’s potential for treating stroke, Huntington’s, or Parkinson’s, remacemide is no longer being developed for these conditions .

Relevant Papers

  • “Remacemide for drug-resistant localization related epilepsy” - This paper found that remacemide has only a modest effect on seizures and was more likely to be withdrawn than placebo .
  • “Therapeutic Effects of Coenzyme Q10 and Remacemide in Transgenic Mouse Models of Huntington’s Disease” - This study found that oral administration of either coenzyme Q10 or remacemide significantly extended survival and delayed the development of motor deficits, weight loss, cerebral atrophy, and neuronal intranuclear inclusions in the R6/2 transgenic mouse model of HD .

属性

IUPAC Name

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGASDXSLKIKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048250, DTXSID601030460
Record name Remacemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128298-28-2, 118754-12-4, 118754-14-6
Record name Remacemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128298-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remacemide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128298282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06458
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Remacemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMACEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6763C1IC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REMACEMIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65K7HQ8FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REMACEMIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVE7VVM49X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remacemide
Reactant of Route 2
Remacemide
Reactant of Route 3
Remacemide
Reactant of Route 4
Remacemide
Reactant of Route 5
Remacemide
Reactant of Route 6
Remacemide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。